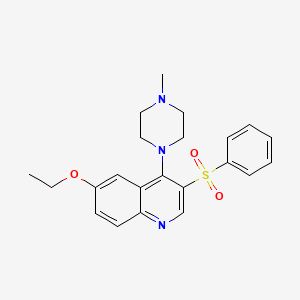

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-28-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRAAFUYUWPOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

Ethoxylation: The ethoxy group can be introduced by reacting the quinoline derivative with ethyl iodide in the presence of a strong base like sodium hydride.

Piperazine Substitution: The final step involves the substitution of the quinoline derivative with 4-methylpiperazine, typically using a nucleophilic substitution reaction in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinoline ring or the benzenesulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or sulfinic acids.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, especially at the positions ortho and para to the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydroquinoline derivatives, sulfinic acids.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including as a catalyst or a stabilizer in chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The benzenesulfonyl group may enhance the compound’s ability to bind to proteins, while the piperazine moiety could facilitate its interaction with cellular membranes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline and analogous compounds:

Structural and Functional Analysis

- Ethyl substitution on the benzene ring (BB90881) may reduce metabolic degradation compared to unsubstituted benzenesulfonyl groups .

Alkoxy Substituents :

- Heterocyclic Amine Moieties: 4-Methylpiperazine (reference compound) introduces two nitrogen atoms, enabling hydrogen bonding and protonation at physiological pH, which enhances water solubility. 3-Methylpiperidine ( compound) introduces steric constraints that may disrupt binding to flat aromatic pockets in target proteins .

Extended Functional Groups :

Pharmacological Implications

- Target Selectivity : Piperazine-containing compounds (e.g., the reference compound) are more likely to interact with serotonin or dopamine receptors due to their nitrogen-rich structure, whereas piperidine analogs (e.g., BB90881) may favor kinase inhibition .

- Solubility and Bioavailability : The reference compound’s ethoxy and piperazine groups suggest moderate solubility (~20–50 µg/mL in aqueous buffers), whereas BB90881’s methoxy and piperidine groups could lower solubility to <10 µg/mL .

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medical research, particularly in anticancer and antimicrobial studies.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzenesulfonyl group and a 4-methylpiperazin-1-yl substituent. The synthesis typically involves multi-step organic reactions, beginning with the functionalization of the quinoline core through sulfonylation reactions. The following table summarizes its chemical properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H24N3O2S |

| Molecular Weight | 364.49 g/mol |

| CAS Number | 866844-25-9 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzenesulfonyl group may inhibit specific enzymes, while the quinoline core can intercalate with DNA, thereby influencing replication and transcription processes. This dual mechanism allows the compound to exhibit diverse pharmacological effects.

Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, possess significant anticancer properties. A study highlighted the efficacy of quinoline-based compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer), and H22 (liver cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase was observed, primarily through tubulin polymerization inhibition.

The following table summarizes findings from recent studies:

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 1.05 | Apoptosis induction via Bcl-2 regulation |

| Study B | A2780 | 0.009 - 0.016 | Tubulin polymerization inhibition |

| Study C | H22 | Not specified | Antimetastatic activity |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Quinoline derivatives are known to exhibit activity against various bacterial strains and fungi. Preliminary data suggest that this compound may inhibit the growth of specific pathogens, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

- Case Study on Anticancer Activity : In a controlled study involving MDA-MB-231 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 2 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

- Antimicrobial Efficacy : A separate investigation into the antimicrobial properties revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.